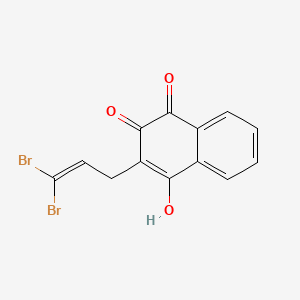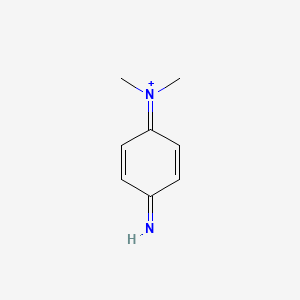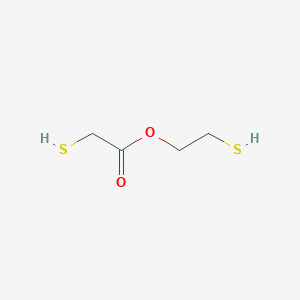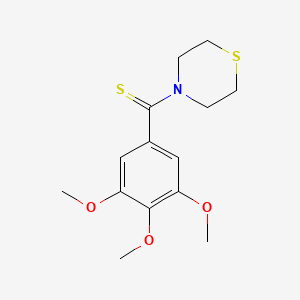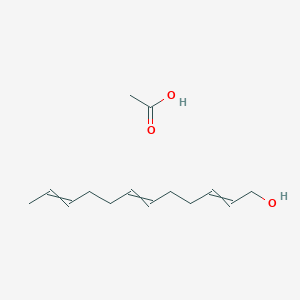
Acetic acid;dodeca-2,6,10-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized through several methods. One common method involves the condensation of isoprene units via the mevalonate pathway . This biosynthetic route is significant in the production of terpenoids in plants and microorganisms . Another synthetic route involves the reduction of farnesyl pyrophosphate, a key intermediate in the biosynthesis of cholesterol and other isoprenoids .
Industrial Production Methods
Industrially, farnesol is often extracted from essential oils through steam distillation or solvent extraction . The extracted farnesol is then purified using techniques such as fractional distillation or chromatography to obtain a high-purity product .
化学反応の分析
Types of Reactions
Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Farnesol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed
Oxidation: Farnesal
Reduction: Farnesane
Substitution: Various derivatives depending on the substituent introduced.
科学的研究の応用
Farnesol has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, farnesol is studied for its role in cell signaling and regulation . It has been found to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent . In medicine, farnesol is being investigated for its anticancer properties and its ability to modulate the immune response . Industrially, farnesol is used in the formulation of perfumes, cosmetics, and flavoring agents .
作用機序
Farnesol exerts its effects through various molecular targets and pathways . It is known to interact with cell membranes, altering their fluidity and permeability . Farnesol also modulates the activity of certain enzymes involved in cell signaling pathways, such as protein kinases and phosphatases . Additionally, farnesol can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
類似化合物との比較
特性
CAS番号 |
33564-29-3 |
|---|---|
分子式 |
C14H24O3 |
分子量 |
240.34 g/mol |
IUPAC名 |
acetic acid;dodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C12H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3;1H3,(H,3,4) |
InChIキー |
BAXMUKRKSAOCSA-UHFFFAOYSA-N |
正規SMILES |
CC=CCCC=CCCC=CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


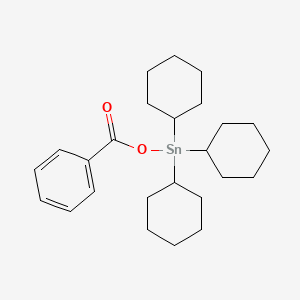


![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)

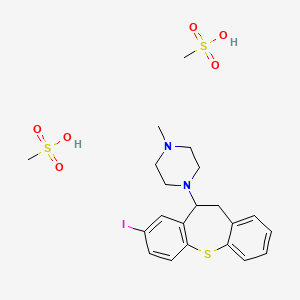
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)
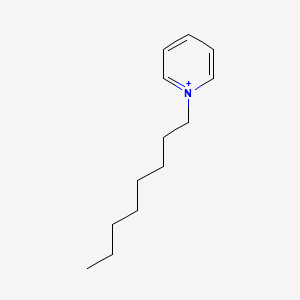
![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
